2,3-Dibromophenol
Overview
Description
2,3-Dibromophenol is an organic compound that belongs to the class of bromophenols. It consists of a benzene ring substituted with two bromine atoms and one hydroxyl group. The molecular formula of this compound is C6H4Br2O, and it has a molar mass of 251.90 g/mol . This compound is one of the six structural isomers of dibromophenol, each differing by the arrangement of the substituents on the benzene ring .
Mechanism of Action
Target of Action
2,3-Dibromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, have been found in human blood and breast milk, suggesting that they interact with biological systems .
Mode of Action
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
A study on a marine representative of the gammaproteobacteria showed that a related compound, 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-bp), inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
A study on the nephrotoxic potential of two 1,2-dibromobenzene metabolites, 2,3- and 3,4-dibromophenol, using isolated kidney cells from male fischer 344 rats as the model, found that this compound induced slightly greater nephrotoxicity than 3,4-dibromophenol at comparable concentrations and times .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk . This suggests that the presence of BFRs in the environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2,3-Dibromophenol plays a significant role in biochemical reactions, particularly as a metabolite of dibromobenzene. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a nephrotoxicant in isolated kidney cells, where it interacts with enzymes involved in oxidative metabolism . The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative stress and free radical generation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In kidney cells, it induces cytotoxicity by disrupting cellular redox balance and causing oxidative stress . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter intracellular calcium levels, which can impact cell signaling and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits certain enzymes, leading to the accumulation of toxic metabolites . The compound’s interaction with cytochrome P450 enzymes results in the production of reactive oxygen species, which can cause oxidative damage to cellular components . Additionally, this compound has been shown to affect gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light. Studies have shown that this compound can induce cytotoxicity in kidney cells within 30 to 60 minutes of exposure . Long-term effects include persistent oxidative stress and potential damage to cellular structures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild cytotoxicity, while higher doses can lead to significant nephrotoxicity and oxidative damage . Threshold effects have been observed, with cytotoxicity becoming apparent at concentrations of 0.5 mM or higher . High doses can also result in adverse effects such as tissue damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form reactive intermediates, which can further interact with cellular components . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications, which help it reach specific organelles . Its presence in mitochondria is particularly significant, as it can disrupt mitochondrial function and contribute to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromophenol can be synthesized through the bromination of phenol. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the bromine atoms are introduced at the ortho and meta positions relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less substituted phenols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Aminophenols or thiophenols.
Oxidation: Quinones or brominated quinones.
Reduction: Monobromophenols or phenol.
Scientific Research Applications
2,3-Dibromophenol has diverse applications in scientific research:
Biology: It serves as a metabolite in the study of brominated compounds and their biological effects.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of flame retardants and other brominated products.
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,3-Dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to other isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2,3-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKEOXYWBWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334116 | |
Record name | 2,3-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28514-45-6, 57383-80-9 | |
Record name | Phenol, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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